molecular formula C16H15FN2O5S B3467673 N~1~-1,3-benzodioxol-5-yl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide CAS No. 6489-70-9

N~1~-1,3-benzodioxol-5-yl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B3467673
CAS No.: 6489-70-9
M. Wt: 366.4 g/mol
InChI Key: RHZNOVBUXMFKSZ-UHFFFAOYSA-N
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Description

WAY-297716 is a chemical compound that has garnered interest in scientific research due to its unique properties and potential applications. This compound is known for its specific interactions with biological targets, making it a subject of study in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-297716 involves a series of chemical reactions that require precise conditions. The synthetic route typically includes the formation of key intermediates through reactions such as nucleophilic substitution, reduction, and cyclization. The reaction conditions often involve the use of solvents like dichloromethane and methanol, and reagents such as hydroxypropyl methylcellulose and pluronic F-127 .

Industrial Production Methods

Industrial production of WAY-297716 may involve large-scale synthesis using automated systems to ensure consistency and efficiency. The process includes the crystallization of the compound in a supercritical fluid crystallization equipment system, where carbon dioxide is used as a solvent under high pressure .

Chemical Reactions Analysis

Types of Reactions

WAY-297716 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, commonly using reagents like sodium hydroxide.

Common Reagents and Conditions

The common reagents used in the reactions of WAY-297716 include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydroxide). The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from the reactions of WAY-297716 depend on the specific reaction conditions. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

WAY-297716 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.

    Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for treating specific diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of WAY-297716 involves its interaction with specific molecular targets in biological systems. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved may include signal transduction pathways, enzyme inhibition, or receptor activation .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-fluoro-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O5S/c1-25(21,22)19(13-5-2-11(17)3-6-13)9-16(20)18-12-4-7-14-15(8-12)24-10-23-14/h2-8H,9-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZNOVBUXMFKSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC2=C(C=C1)OCO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360754
Record name ST51018160
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6489-70-9
Record name ST51018160
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-1,3-benzodioxol-5-yl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~1~-1,3-benzodioxol-5-yl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~1~-1,3-benzodioxol-5-yl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~1~-1,3-benzodioxol-5-yl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~1~-1,3-benzodioxol-5-yl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~1~-1,3-benzodioxol-5-yl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

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